molecular formula C8H10O3 B1585423 3-Oxabicyclo[3.3.1]nonane-2,4-dione CAS No. 4355-31-1

3-Oxabicyclo[3.3.1]nonane-2,4-dione

Cat. No. B1585423
Key on ui cas rn: 4355-31-1
M. Wt: 154.16 g/mol
InChI Key: VBWJPSYCWGSKND-UHFFFAOYSA-N
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Patent
US06743794B2

Procedure details

A suspension of 1,3-cyclohexanedicarboxylic acid (490 g, 2.88 mol) in acetic anhydride (1500 ml) was heated to 140° C., refluxing for 2 hours. Acetic anhydride was then removed with distillation (oil bath 180° C). To the residue was added acetic anhydride (1000 ml) and refluxed at 140° C. for 1 hour. The acetic anhydride was removed again with distillation (under house vacuum, about 50° C.). After crystals appeared, the mixture was cooled to room temperature and MTBE (400 ml) was added. The mixture was then cooled to 0-5° C. The crystals were filtered, washed with MTBE (250 ml), and dried under house vacuum to give the title compound (382 g). The filtrate was concentrated to a residue and suspended in MTBE (100 ml) to give the second crop of the title compound (14.0 g). The total yield was 396 g (90.5%). Mp 138-140° C.
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:10]([OH:12])=[O:11])[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=O)[CH2:2]1>C(OC(=O)C)(=O)C>[CH:1]12[CH2:2][CH:3]([CH2:4][CH2:5][CH2:6]1)[C:7](=[O:9])[O:12][C:10]2=[O:11]

Inputs

Step One
Name
Quantity
490 g
Type
reactant
Smiles
C1(CC(CCC1)C(=O)O)C(=O)O
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Acetic anhydride was then removed with distillation (oil bath 180° C)
ADDITION
Type
ADDITION
Details
To the residue was added acetic anhydride (1000 ml)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 140° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The acetic anhydride was removed again with distillation (under house vacuum, about 50° C.)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
MTBE (400 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0-5° C
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with MTBE (250 ml)
CUSTOM
Type
CUSTOM
Details
dried under house vacuum

Outcomes

Product
Name
Type
product
Smiles
C12C(OC(C(CCC1)C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 382 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06743794B2

Procedure details

A suspension of 1,3-cyclohexanedicarboxylic acid (490 g, 2.88 mol) in acetic anhydride (1500 ml) was heated to 140° C., refluxing for 2 hours. Acetic anhydride was then removed with distillation (oil bath 180° C). To the residue was added acetic anhydride (1000 ml) and refluxed at 140° C. for 1 hour. The acetic anhydride was removed again with distillation (under house vacuum, about 50° C.). After crystals appeared, the mixture was cooled to room temperature and MTBE (400 ml) was added. The mixture was then cooled to 0-5° C. The crystals were filtered, washed with MTBE (250 ml), and dried under house vacuum to give the title compound (382 g). The filtrate was concentrated to a residue and suspended in MTBE (100 ml) to give the second crop of the title compound (14.0 g). The total yield was 396 g (90.5%). Mp 138-140° C.
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:10]([OH:12])=[O:11])[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=O)[CH2:2]1>C(OC(=O)C)(=O)C>[CH:1]12[CH2:2][CH:3]([CH2:4][CH2:5][CH2:6]1)[C:7](=[O:9])[O:12][C:10]2=[O:11]

Inputs

Step One
Name
Quantity
490 g
Type
reactant
Smiles
C1(CC(CCC1)C(=O)O)C(=O)O
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Acetic anhydride was then removed with distillation (oil bath 180° C)
ADDITION
Type
ADDITION
Details
To the residue was added acetic anhydride (1000 ml)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 140° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The acetic anhydride was removed again with distillation (under house vacuum, about 50° C.)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
MTBE (400 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0-5° C
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with MTBE (250 ml)
CUSTOM
Type
CUSTOM
Details
dried under house vacuum

Outcomes

Product
Name
Type
product
Smiles
C12C(OC(C(CCC1)C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 382 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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